
Dihydroartemisinin alpha-hemisuccinate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium artesunate is a water-soluble derivative of dihydroartemisinin, which is itself derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Sodium artesunate is primarily used as an antimalarial agent, particularly effective against severe and complicated malaria caused by Plasmodium falciparum . It is known for its rapid action and high efficacy, making it a crucial drug in the fight against malaria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium artesunate is synthesized from dihydroartemisinin through a series of chemical reactions. The process typically involves the esterification of dihydroartemisinin with succinic anhydride to form artesunate, which is then neutralized with sodium hydroxide to produce sodium artesunate . The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the purity and stability of the final product.
Industrial Production Methods
In industrial settings, the production of sodium artesunate involves large-scale synthesis using similar chemical reactions but with optimized conditions for mass production. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Sodium artesunate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One of the primary reactions is its conversion to dihydroartemisinin in the body, which is the active form responsible for its antimalarial effects .
Common Reagents and Conditions
Hydrolysis: Sodium artesunate is hydrolyzed in aqueous solutions to form dihydroartemisinin. This reaction is facilitated by the presence of water and occurs under physiological conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of heme iron within the malaria parasite.
Major Products Formed
The major product formed from the hydrolysis of sodium artesunate is dihydroartemisinin, which is the active metabolite that exerts the antimalarial effects. Other minor products may include various oxidative and reductive derivatives formed during its metabolism .
Aplicaciones Científicas De Investigación
Sodium artesunate has a wide range of scientific research applications:
Mecanismo De Acción
Sodium artesunate is a prodrug that is rapidly converted to its active form, dihydroartemisinin, in the body. Dihydroartemisinin contains an endoperoxide bridge that reacts with heme iron within the malaria parasite. This reaction generates free radicals that cause oxidative stress, leading to the inhibition of protein and nucleic acid synthesis, ultrastructural changes, and ultimately the death of the parasite . The primary molecular targets include the parasite’s calcium adenosine triphosphatase and glutathione S-transferase .
Comparación Con Compuestos Similares
Sodium artesunate is compared with other artemisinin derivatives such as artemether and arteether. While all these compounds share a similar mechanism of action, sodium artesunate has unique properties that make it particularly effective:
Water Solubility: Sodium artesunate is more water-soluble than other artemisinin derivatives, allowing for easier administration and faster absorption.
Rapid Action: It has a quicker onset of action compared to artemether and arteether, making it highly effective in treating severe malaria.
Similar compounds include:
Artemether: Another artemisinin derivative used in combination therapies for malaria.
Arteether: Similar to artemether, used for its antimalarial properties.
Dihydroartemisinin: The active metabolite of sodium artesunate and other artemisinin derivatives.
Sodium artesunate’s unique properties and high efficacy make it a valuable compound in the treatment of malaria and other diseases.
Propiedades
Número CAS |
82864-68-4 |
|---|---|
Fórmula molecular |
C19H27NaO8 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate |
InChI |
InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1 |
Clave InChI |
ZISJLHQNEVGTIU-VSPVKKPCSA-M |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
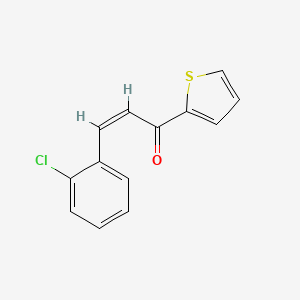
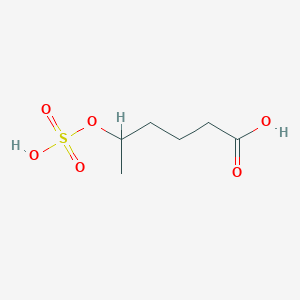
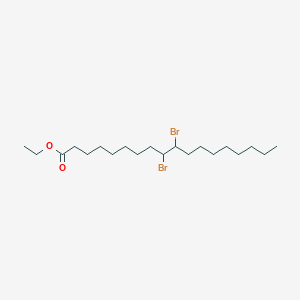
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
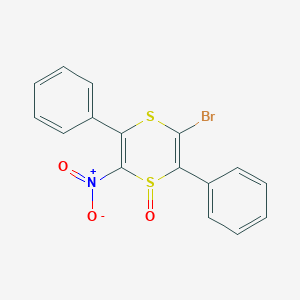
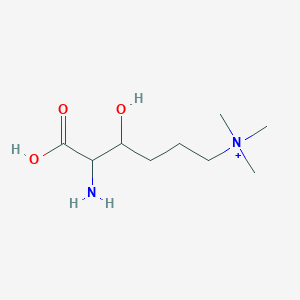
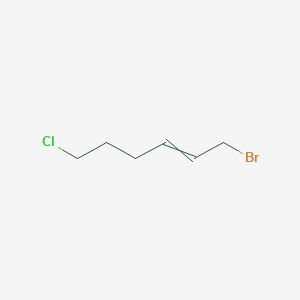

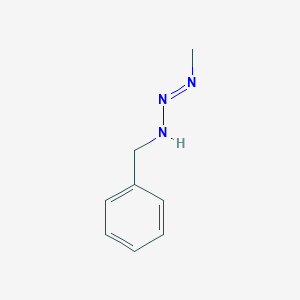
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
